N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 954714-31-9
VCID: VC5352089
InChI: InChI=1S/C18H19ClN2O3S/c1-13-2-8-17(9-3-13)25(23,24)20-11-14-10-18(22)21(12-14)16-6-4-15(19)5-7-16/h2-9,14,20H,10-12H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.87

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

CAS No.: 954714-31-9

Cat. No.: VC5352089

Molecular Formula: C18H19ClN2O3S

Molecular Weight: 378.87

* For research use only. Not for human or veterinary use.

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide - 954714-31-9

Specification

CAS No. 954714-31-9
Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
IUPAC Name N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C18H19ClN2O3S/c1-13-2-8-17(9-3-13)25(23,24)20-11-14-10-18(22)21(12-14)16-6-4-15(19)5-7-16/h2-9,14,20H,10-12H2,1H3
Standard InChI Key KSYIXOZQGLKOIB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name reflects its three key components:

  • Pyrrolidinone backbone: A five-membered lactam ring (5-oxopyrrolidin) provides conformational rigidity and hydrogen-bond acceptor sites.

  • 4-Chlorophenyl substitution: Attached to the pyrrolidinone’s nitrogen, this group enhances lipophilicity and may influence target binding via π-π interactions .

  • p-Toluenesulfonamide side chain: The sulfonamide (–SO₂NH₂) moiety is a common pharmacophore in enzyme inhibitors, contributing to solubility and protein interactions .

Key physicochemical properties predicted using analog data include:

PropertyValueMethod/Source
Molecular weight~378.86 g/molCalculated
LogP3.2 ± 0.4ALOGPS (analog )
Water solubility0.006 mg/mLALOGPS (analog )
Hydrogen bond donors2Structural analysis
Hydrogen bond acceptors4Structural analysis

The 4-chlorophenyl and p-toluenesulfonyl groups likely dominate the crystal packing forces, as seen in similar sulfonamide derivatives .

Synthesis and Optimization Strategies

While no direct synthesis route is documented, plausible methods can be extrapolated from related compounds:

Pyrrolidinone Formation

  • Michael Addition-Cyclization: React 4-chloroaniline with ethyl acrylate to form a β-amino ester, followed by cyclization using HCl/EtOH to yield 1-(4-chlorophenyl)-5-oxopyrrolidin-3-carboxylate .

  • Reductive Amination: Condense 4-chlorobenzaldehyde with glycine ethyl ester, followed by NaBH₄ reduction and lactamization to construct the pyrrolidinone core .

Sulfonamide Coupling

  • Nucleophilic Substitution: Treat the pyrrolidinone intermediate with p-toluenesulfonyl chloride in dichloromethane, using triethylamine as a base to facilitate sulfonamide bond formation .

  • Protection/Deprotection: Use Boc protection on the pyrrolidinone nitrogen prior to sulfonylation, followed by TFA deprotection to avoid side reactions .

Reaction yields for analogous procedures range from 45–68%, with purity >95% achievable via recrystallization from ethanol/water mixtures .

Pharmacological Profile and Mechanism of Action

Although biological data for this specific compound is unavailable, structurally related molecules provide mechanistic insights:

Antimicrobial Activity

Sulfonamide-containing pyrrolidinones demonstrate moderate-to-strong activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL) . The 4-chlorophenyl group enhances membrane penetration, while the sulfonamide disrupts folate synthesis via dihydropteroate synthase inhibition .

Serum Protein Binding

Fluorescence quenching studies on similar compounds show moderate binding to bovine serum albumin (BSA) with binding constants (Kb) of 10⁴–10⁵ M⁻¹, indicating favorable pharmacokinetics .

ParameterPredictionImplication
Human intestinal absorption91.2% probabilityGood oral bioavailability
Blood-brain barrier98.0% penetrationCNS activity likely
CYP450 2C9 inhibition93.6% probabilityDrug-drug interaction risk
Ames test50.9% mutagenicity riskRequire genotoxicity assay

The chlorophenyl group raises potential hepatotoxicity concerns, necessitating in vitro hepatic microsome stability assays .

Applications and Future Directions

  • Antibacterial Development: Optimize substituents to enhance activity against multidrug-resistant Gram-positive pathogens .

  • Antiangiogenic Therapy: Evaluate VEGFR-2 inhibition in xenograft models, leveraging structural similarities to DB07288 .

  • BSA-Binding Probes: Utilize the sulfonamide’s fluorescence properties for protein interaction studies .

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